N-(2-furylmethyl)-2-(2,4,5-trichlorophenoxy)acetamide
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Overview
Description
"N-(2-furylmethyl)-2-(2,4,5-trichlorophenoxy)acetamide" belongs to a class of compounds known for their complex synthesis and diverse chemical properties. This class of chemicals involves intricate molecular structures and is studied for various chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves reactions between specific amines and acid chlorides in inert solvents. For example, the synthesis of trichloro-N-[(trimethylsilyl)methyl]acetamide and related compounds highlights the use of N-[(trimethylsilyl)methyl]amine with corresponding acids, showcasing the complexity and precision required in these chemical processes (Sterkhova et al., 2019).
Molecular Structure Analysis
Crystal structure analysis is crucial for understanding the molecular geometry and intermolecular interactions. For instance, the study of the crystal structure of anticancer drugs like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide provides insights into the molecular arrangement and potential activity sites (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical properties of related compounds are studied through various reactions, such as the S-alkylation of thiolates, indicating the reactivity and potential applications of these chemicals in different domains (Oleinik et al., 2023).
Physical Properties Analysis
The physical properties, including solubility, melting points, and spectral data, are fundamental for characterizing these compounds. Studies often involve comprehensive spectroscopic analysis to elucidate these properties.
Chemical Properties Analysis
Chemical properties encompass reactivity, stability, and interactions with other molecules. For related compounds, such as silylated derivatives of N-(2-hydroxyphenyl)acetamide, the synthesis and structural analysis reveal insights into their reactivity and potential chemical applications (Nikonov et al., 2016).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2,4,5-trichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3NO3/c14-9-4-11(16)12(5-10(9)15)20-7-13(18)17-6-8-2-1-3-19-8/h1-5H,6-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOTUWOPZQMGHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-(2,4,5-trichlorophenoxy)acetamide |
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